molecular formula C16H17N3O B8347457 2-(4-(2-Amino-2-methylpropyl)phenoxy)-5-cyanopyridine

2-(4-(2-Amino-2-methylpropyl)phenoxy)-5-cyanopyridine

Cat. No.: B8347457
M. Wt: 267.33 g/mol
InChI Key: MWRJAUJQTPZGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Amino-2-methylpropyl)phenoxy)-5-cyanopyridine is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carbonitrile

InChI

InChI=1S/C16H17N3O/c1-16(2,18)9-12-3-6-14(7-4-12)20-15-8-5-13(10-17)11-19-15/h3-8,11H,9,18H2,1-2H3

InChI Key

MWRJAUJQTPZGGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(2-amino-2-methylpropyl)phenol acetic acid salt (22.53 g, 100 mmol), powdered K2CO3 (34.55 g, 250 mmol) and DMAC (275 ml) was heated to 100° C. Toluene (94 ml) was added and the mixture slowly heated to reflux. The reflux temperature was raised by distillation of toluene and water until it reached 140° C. The mixture was then cooled to below 100° C. and 2-chloronicotinonitrile (13.86 g, 100 mmol) added with a toluene rinse (50 ml). The mixture was again heated to reflux and the reflux temperature raised to 140° C. as before. Then the water trap was filled with toluene and the reflux continued for 40 min., at which point HPLC showed no 2-chloronicotinonitrile remained but the reaction was not complete. After cooling the reaction below reflux, additional 2-chloronicotinonitrile (0.63 g, 4.5 mmol) was added and reflux continued for 90 min. The reaction was cooled to room temperature and the solids filtered with a toluene wash. The filtrate was concentrated on a rotary evaporator to 41 g of syrup which was dissolved in EtOAc (200 ml). This solution was washed with water (200 ml) and the aqueous layer back-extracted with EtOAc (50 ml). The combined organic layers were washed with water (3×200 ml) and concentrated in vacuo to 26.93 g of solid, ˜100% of theory. HPLC indicated 94.3% purity. 1H NMR (300 MHz, DMSO-d6) was consistent with the desired product.
Quantity
22.53 g
Type
reactant
Reaction Step One
Name
Quantity
34.55 g
Type
reactant
Reaction Step One
Name
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
13.86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.63 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
94 mL
Type
solvent
Reaction Step Five

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